molecular formula C20H17ClN4O4S B11252193 3-{3-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}-N-(5-chloro-2-methoxyphenyl)propanamide

3-{3-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}-N-(5-chloro-2-methoxyphenyl)propanamide

Cat. No.: B11252193
M. Wt: 444.9 g/mol
InChI Key: GVVLZWOPHSNAPV-UHFFFAOYSA-N
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Description

3-{3-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}-N-(5-chloro-2-methoxyphenyl)propanamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzoxazole ring, an oxadiazole ring, and a propanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{3-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}-N-(5-chloro-2-methoxyphenyl)propanamide typically involves multiple steps, starting with the preparation of key intermediates. One common approach involves the reaction of 2-aminophenol with aldehydes or ketones to form the benzoxazole ring . This intermediate is then reacted with thioacetic acid to introduce the sulfanyl group . The oxadiazole ring is formed through cyclization reactions involving hydrazides and carboxylic acids . Finally, the propanamide group is introduced through amidation reactions using appropriate amines and acylating agents .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, such as metal catalysts or ionic liquids, to enhance reaction rates and selectivity . Additionally, large-scale production may require the development of continuous flow processes to ensure consistent quality and efficiency.

Mechanism of Action

The mechanism of action of 3-{3-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}-N-(5-chloro-2-methoxyphenyl)propanamide involves its interaction with various molecular targets and pathways. For example, it has been shown to bind to epilepsy molecular targets such as GABA (A) alpha-1, glutamate, and GABA (A) delta receptors . This binding can modulate the activity of these receptors, leading to anticonvulsant effects. Additionally, the compound may interact with other enzymes and proteins involved in oxidative stress and inflammation, contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzoxazole and oxadiazole derivatives, such as:

Uniqueness

What sets 3-{3-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}-N-(5-chloro-2-methoxyphenyl)propanamide apart is its unique combination of structural features, which confer a distinct set of chemical reactivity and biological activity. The presence of both benzoxazole and oxadiazole rings, along with the sulfanyl and propanamide groups, allows for a wide range of chemical modifications and interactions with biological targets, making it a versatile compound for various applications .

Properties

Molecular Formula

C20H17ClN4O4S

Molecular Weight

444.9 g/mol

IUPAC Name

3-[3-(1,3-benzoxazol-2-ylsulfanylmethyl)-1,2,4-oxadiazol-5-yl]-N-(5-chloro-2-methoxyphenyl)propanamide

InChI

InChI=1S/C20H17ClN4O4S/c1-27-15-7-6-12(21)10-14(15)22-18(26)8-9-19-24-17(25-29-19)11-30-20-23-13-4-2-3-5-16(13)28-20/h2-7,10H,8-9,11H2,1H3,(H,22,26)

InChI Key

GVVLZWOPHSNAPV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)CCC2=NC(=NO2)CSC3=NC4=CC=CC=C4O3

Origin of Product

United States

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